![molecular formula C19H24N2 B562720 N-苯基-d5-N'-[1-(2-苯乙基)]-4-哌啶 CAS No. 1189466-15-6](/img/structure/B562720.png)

N-苯基-d5-N'-[1-(2-苯乙基)]-4-哌啶

描述

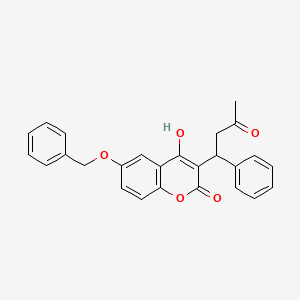

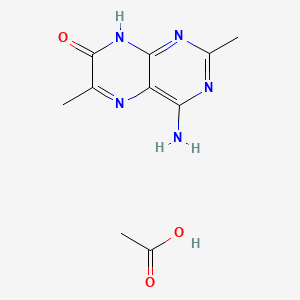

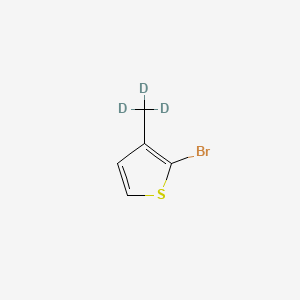

“N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine” is a compound with the molecular formula C19H24N2 . It is also known by other names such as “N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine” and "Despropionyl fentanyl-d5" . The molecular weight of this compound is 285.4 g/mol .

Molecular Structure Analysis

The InChI of the compound isInChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D . The Canonical SMILES of the compound is C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 . The Isomeric SMILES of the compound is [2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] . Physical and Chemical Properties Analysis

The compound has a molecular weight of 285.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 5 . The Exact Mass of the compound is 285.225332504 g/mol . The Monoisotopic Mass of the compound is also 285.225332504 g/mol . The Topological Polar Surface Area of the compound is 15.3 Ų . The compound has a Heavy Atom Count of 21 .科学研究应用

镇痛性质

N-苯基-d5-N'-[1-(2-苯乙基)]-4-哌啶及其类似物已被研究其镇痛性质。例如,N-[1-(2-苯乙基)-4-哌啶基]-N-(1-苯基-4-吡唑基)丙酰胺是一种长效镇痛的先导化合物,已使用核磁共振波谱和 X 射线晶体学进行了表征 (Jimeno 等人,2003)。

抗炎和抗增殖活性

对哌啶和取代哌啶的 N-酰基-N-苯基脲的研究,包括 4-苯基衍生物,已显示出显着的抗炎和抗增殖活性。这些化合物已被评估其在治疗炎症和癌症等疾病中的潜力 (Ranise 等人,2001)。

白血病治疗中的生物活性

N-苯乙基-4-羟基-4-苯基哌啶盐酸盐的合成和生物活性已得到探索。初步试验表明,该化合物对 K562 细胞具有有效的细胞生长抑制作用,提示其具有潜在的抗白血病特性 (Wang 等人,2009)。

抗 HIV 活性

在 HIV 治疗的背景下,已经开发出一种具有有效抗 HIV-1 活性的哌啶-4-甲酰胺 CCR5 拮抗剂。该化合物显示出较高的 CCR5 结合亲和力,并有效抑制 CCR5 使用的 HIV-1 临床分离株的复制 (Imamura 等人,2006)。

抗乙酰胆碱酯酶活性

1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶活性,突出了哌啶衍生物在阿尔茨海默病等神经退行性疾病中的治疗潜力 (Sugimoto 等人,1990)。

作用机制

Target of Action

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is a synthetic opioid, similar to fentanyl . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

This compound acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation inhibits the release of nociceptive (pain) neurotransmitters, thereby reducing the perception of pain .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its similarity to fentanyl, it can be inferred that it has a high lipid solubility, leading to a rapid onset of action . It is likely metabolized in the liver and excreted in urine .

Result of Action

The activation of opioid receptors by N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine results in a decrease in the perception of pain, potentially leading to a state of euphoria . It can also cause severe adverse effects including addiction, respiratory depression, and even death .

Action Environment

The action, efficacy, and stability of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine can be influenced by various environmental factors. For instance, factors such as pH can affect its stability, while individual factors like genetics can influence its metabolism and action .

生化分析

Biochemical Properties

N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with opioid receptors, particularly the mu-opioid receptor, which is a critical protein in pain modulation and reward pathways . The interaction between N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine and these receptors involves the formation of hydrogen bonds and hydrophobic interactions, leading to conformational changes in the receptor structure.

Cellular Effects

The effects of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the G-protein coupled receptor signaling pathway, leading to downstream effects such as the inhibition of adenylate cyclase activity and reduced cyclic AMP levels . Additionally, N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine can alter gene expression patterns by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the mu-opioid receptor, leading to receptor activation and subsequent signal transduction . This binding interaction is facilitated by the specific structural features of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine, such as its phenyl and piperidine moieties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to adaptive changes in cellular responses, such as receptor desensitization and downregulation.

属性

IUPAC Name |

N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMDXDQUYIWEKB-OUHXUHDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662168 | |

| Record name | Despropionyl fentanyl-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189466-15-6 | |

| Record name | Despropionyl fentanyl-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)